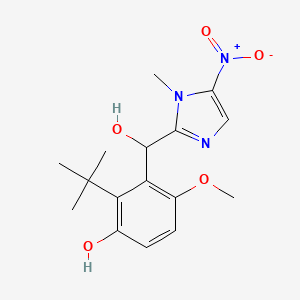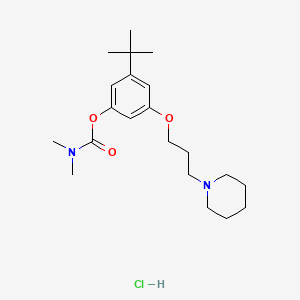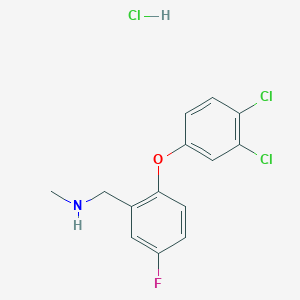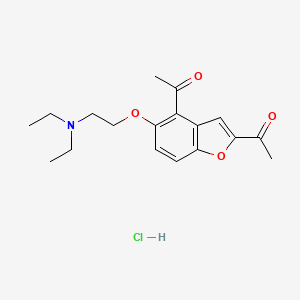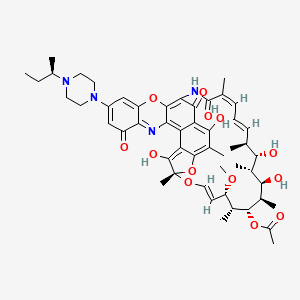
3'-Hydroxy-5'(R)-(4-sec-butylpiperazinyl)benzoxazinorifamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin is a derivative of rifamycin, a class of antibiotics known for their potent activity against mycobacteria. This compound has garnered attention due to its enhanced antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Its unique structure, which includes a benzoxazine ring and a piperazine moiety, contributes to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin typically involves multiple steps, starting from rifamycin derivatives. The key steps include:
Formation of the Benzoxazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using sec-butylpiperazine as a reagent.
Hydroxylation: The hydroxyl group at the 3’ position is introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzoxazine ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified antimicrobial properties, which are studied for their potential therapeutic applications .
科学的研究の応用
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzoxazine and piperazine rings.
Biology: The compound is investigated for its effects on bacterial RNA polymerase, providing insights into bacterial transcription mechanisms.
作用機序
The primary mechanism of action of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s effectiveness is attributed to its ability to penetrate bacterial cell walls and bind to the RNA polymerase enzyme .
類似化合物との比較
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Known for its activity against Mycobacterium avium complex, similar to 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin.
Rifalazil: A newer generation rifamycin with enhanced activity against resistant strains of mycobacteria.
Uniqueness
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin stands out due to its superior tissue distribution and prolonged elimination time, making it more effective in treating persistent infections. Its unique structure also allows for modifications that can enhance its antimicrobial spectrum and reduce resistance development .
特性
CAS番号 |
133697-12-8 |
|---|---|
分子式 |
C51H64N4O13 |
分子量 |
941.1 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[(2R)-butan-2-yl]piperazin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C51H64N4O13/c1-12-26(4)54-17-19-55(20-18-54)32-22-33(57)39-35(23-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-21-16-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)24(2)14-13-15-25(3)50(63)53-41(48)45(37)61/h13-16,21-24,26-29,34,42-43,46,58-60,62H,12,17-20H2,1-11H3,(H,53,63)/b14-13+,21-16+,25-15-/t24-,26+,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1 |
InChIキー |
GWADEWYNTVXUNB-XIVUZFLOSA-N |
異性体SMILES |
CC[C@@H](C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C([C@](O7)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C4OC3=C2)C6=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
正規SMILES |
CCC(C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C(C(O7)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C4OC3=C2)C6=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
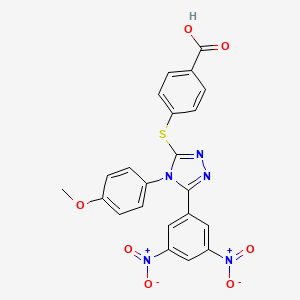
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
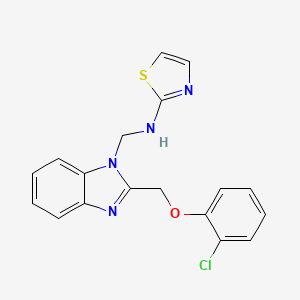
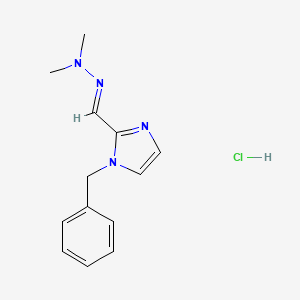
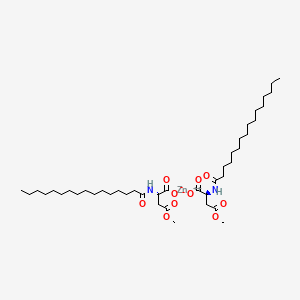
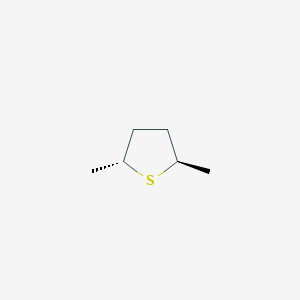
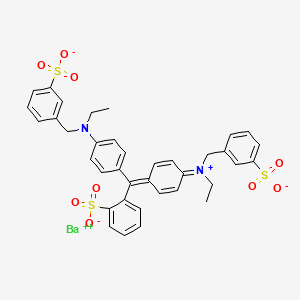
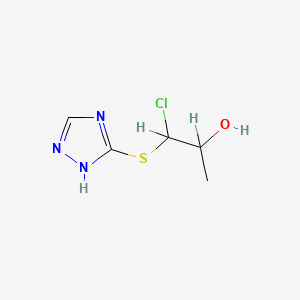
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
